2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS No.: 2198155-91-6
Cat. No.: VC11799846
Molecular Formula: C13H14N2O2S2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198155-91-6 |
|---|---|
| Molecular Formula | C13H14N2O2S2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | (5-methylthiophen-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C13H14N2O2S2/c1-9-2-3-11(19-9)12(16)15-6-4-10(8-15)17-13-14-5-7-18-13/h2-3,5,7,10H,4,6,8H2,1H3 |
| Standard InChI Key | AYUSEUSQCNIPKU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=NC=CS3 |
| Canonical SMILES | CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Introduction
2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a synthetic organic compound featuring a thiazole ring and a pyrrolidine moiety substituted with a 5-methylthiophene-2-carbonyl group. This unique structure contributes to its potential biological activities and pharmacological properties. The compound's molecular weight is approximately 225.31 g/mol, indicating its moderate size and complexity.
Structural Features and Chemical Reactivity
The compound includes several functional groups that contribute to its chemical reactivity:
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Thiazole Ring: This ring can undergo nucleophilic substitutions and electrophilic additions, which are common reactions for thiazoles.
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Carbonyl Group: Located in the pyrrolidine moiety, this group can participate in condensation reactions, further enhancing the compound's reactivity.
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Thiophene Component: The presence of thiophene may influence the compound's stability and interactions with biological systems.
Biological Activities and Potential Applications
Compounds containing thiazole rings often exhibit significant biological activities, including:
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Antimicrobial Properties: Thiazoles are known to inhibit microbial growth.
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Anti-inflammatory Effects: They can modulate inflammatory pathways.
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Anticancer Properties: Thiazoles may inhibit certain enzymes involved in cancer progression.
The presence of pyrrolidine and thiophene groups in 2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole could enhance these activities, making it a candidate for therapeutic applications in diseases such as cancer or infections.
Synthesis and Related Compounds
The synthesis of 2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactions. Similar compounds with related structures include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-6-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine | Contains a pyridazine ring | Potential anticancer activity |
| 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester | Thiazole and carboxylic acid | Antimicrobial properties |
| 1-(Thiophene-2-sulfonyl)pyrrolidin-3-YL]oxy}pyridine | Pyridine substitution | Anti-inflammatory effects |
These compounds illustrate the diversity within this chemical class and highlight the unique aspects of 2-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole.
Interaction Studies and Future Directions
Interaction studies involving this compound would focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques like molecular docking and biochemical assays could be utilized to assess its potential therapeutic applications.
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